molecular formula C21H17N3O B11600616 N'-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide

Cat. No.: B11600616
M. Wt: 327.4 g/mol
InChI Key: AMNYPOYHYBTCMY-OEAKJJBVSA-N
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Description

N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide is a complex organic compound with the molecular formula C21H17N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide is unique due to its specific structural features, which include the indole and naphthyl groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H17N3O/c25-21(12-16-8-5-7-15-6-1-2-9-18(15)16)24-23-14-17-13-22-20-11-4-3-10-19(17)20/h1-11,13-14,22H,12H2,(H,24,25)/b23-14+

InChI Key

AMNYPOYHYBTCMY-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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